![molecular formula C20H16Cl2N2O2S B15082034 3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)
3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a complex organic compound with a unique structure that includes a thienoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: This step often involves the use of amination reactions, where an amino group is introduced into the molecule.
Attachment of the 2,4-Dichlorophenyl Group: This step typically involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the 2,4-dichlorophenyl group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
化学反应分析
Types of Reactions
3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
科学研究应用
3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
作用机制
The mechanism of action of 3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
相似化合物的比较
Similar Compounds
- 2-amino-3-(2,4-dichlorophenyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
- 3-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-4(6H)-one
Uniqueness
What sets 3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one apart is its specific substitution pattern and the presence of the 2,4-dichlorophenyl group.
属性
分子式 |
C20H16Cl2N2O2S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC 名称 |
3-amino-2-(2,4-dichlorobenzoyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C20H16Cl2N2O2S/c1-20(2)7-14-11(15(25)8-20)6-12-16(23)18(27-19(12)24-14)17(26)10-4-3-9(21)5-13(10)22/h3-6H,7-8,23H2,1-2H3 |
InChI 键 |
MZRNCMBMLYGTND-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=C(C=C(C=C4)Cl)Cl)N)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B15081952.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081954.png)
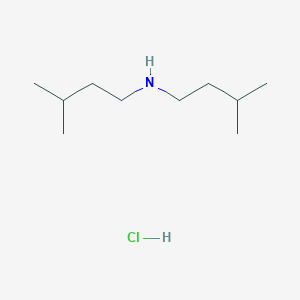
![3-(4-bromophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15081961.png)
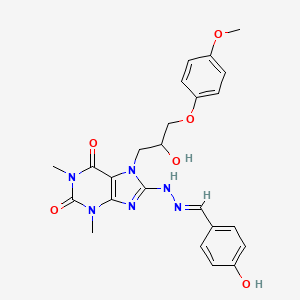
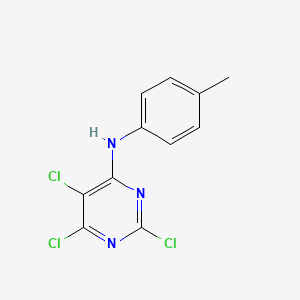

![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)
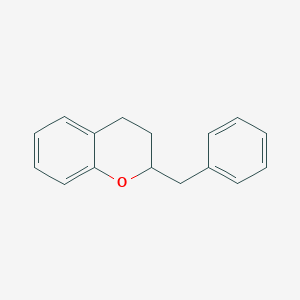
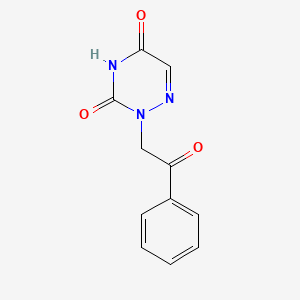
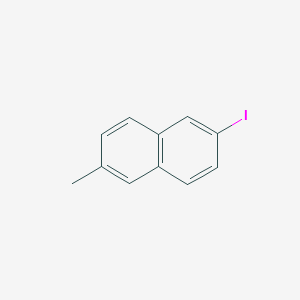
![5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B15081999.png)
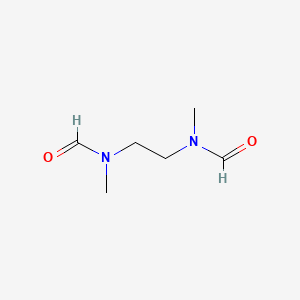
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
